Tricyclo[4.2.2.02,5]decane
Description
The Significance of Strained Polycyclic Hydrocarbons in Chemical Research
Strained polycyclic hydrocarbons, a class to which tricyclo[4.2.2.02,5]decane belongs, are molecules that possess significant ring strain due to deviations from ideal bond angles and lengths. This inherent strain is not a molecular flaw but rather a source of unique reactivity. The energy stored within these systems can be harnessed to drive chemical transformations that are otherwise inaccessible. dss.go.th This has made them invaluable tools in mechanistic studies and in the synthesis of complex target molecules.
Research into strained polycyclic systems has contributed significantly to our understanding of chemical bonding, reaction mechanisms, and the limits of molecular stability. The study of their rearrangements and reactions has provided deep insights into the behavior of carbocations and other reactive intermediates. Furthermore, the rigid and well-defined three-dimensional structures of these hydrocarbons make them excellent scaffolds for the construction of new materials, including polymers and nanocarbon structures, where precise control over molecular geometry is paramount. dss.go.th
Historical Development and Evolution of this compound Chemistry
The exploration of this compound and its derivatives has a rich history, with a significant body of work emerging in the late 1970s and early 1980s. Early investigations were largely centered on understanding the fundamental reactivity of this strained ring system. A substantial portion of this foundational research focused on the electrophilic addition reactions to unsaturated derivatives of this compound. umn.eduacs.orgacs.org
Pioneering studies meticulously documented the stereochemistry of these additions, revealing how the rigid framework of the molecule dictates the approach of incoming reagents. acs.orgcdnsciencepub.com These early works also uncovered a propensity for novel skeletal rearrangements, where the initial carbon skeleton of the molecule would reorganize to form new, often unexpected, polycyclic systems. acs.orgacs.org The participation of various nucleophiles, including anions like perchlorate (B79767), in these reactions was a subject of intense investigation, leading to the synthesis of stable covalent perchlorates. umn.edu This period laid the groundwork for the use of the this compound system as a versatile platform for constructing intricate molecular architectures.
Foundational Structural Features and Stereochemical Considerations of this compound
The parent compound, this compound, has the chemical formula C10H16. Its structure is characterized by the fusion of three rings: two cyclohexane (B81311) rings and a cyclobutane (B1203170) ring. This fusion results in a rigid, cage-like structure with a high degree of strain, particularly within the four-membered cyclobutane ring.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H16 |
| Molecular Weight | 136.24 g/mol |
| Boiling Point | 219 °C |
| Nature | Non-polar saturated hydrocarbon |
The stereochemistry of the this compound system is of paramount importance and dictates its reactivity. The rigid framework limits conformational flexibility, leading to distinct "exo" and "endo" faces for substituent attachment. In reactions involving its unsaturated derivatives, such as tricyclo[4.2.2.02,5]deca-3,7-diene, electrophilic attack is highly stereoselective. For instance, additions to the cyclobutene (B1205218) double bond often occur from the less sterically hindered exo face. cdnsciencepub.com The stereochemical outcome of these reactions, whether it is syn or anti addition, has been a key area of study, providing valuable insights into the reaction mechanisms at play. cdnsciencepub.com The specific stereoisomer of a this compound derivative can significantly influence its physical and chemical properties, including its potential biological activity. ontosight.ai
Overview of Major Research Domains in this compound Systems
The unique structural and reactive properties of the this compound skeleton have led to its application in several key areas of chemical research.
One of the most prominent research domains is in synthetic organic chemistry , where derivatives of this compound serve as versatile building blocks. The strained ring system can undergo a variety of transformations, including skeletal rearrangements to produce other complex polycyclic frameworks. acs.org For example, 1,6-dihalotricyclo[4.2.2.02,5]decanes have been shown to rearrange to form derivatives of tricyclo[5.3.0.04,8]decane. acs.org
In the field of polymer chemistry , unsaturated derivatives of this compound, particularly those containing a norbornene-like moiety, have been employed as monomers in ring-opening metathesis polymerization (ROMP). rsc.org The resulting polymers possess main chains with bi- and tricyclic repeating units, which can impart unique thermal and mechanical properties to the materials. rsc.org
Furthermore, the this compound framework is a valuable platform for mechanistic studies . The rigidity of the system allows for detailed investigations into the stereoelectronic requirements of various reactions, including electrophilic additions and pericyclic reactions. acs.orgacs.org The study of these reactions has contributed to a deeper understanding of fundamental concepts in physical organic chemistry.
Finally, there is growing interest in the application of this compound derivatives in materials science and pharmacology . ontosight.aiontosight.ai The rigid scaffold can be functionalized to create molecules with specific shapes and electronic properties, making them candidates for novel materials. ontosight.ai In medicinal chemistry, the three-dimensional nature of the this compound skeleton is being explored for the development of new therapeutic agents, as the spatial arrangement of functional groups is crucial for biological activity. ontosight.ai
Table 2: Research Applications of this compound Derivatives
| Research Domain | Application | Example Derivative(s) |
| Synthetic Chemistry | Precursors to other polycyclic systems | 1,6-dihalotricyclo[4.2.2.02,5]decanes |
| Polymer Chemistry | Monomers for Ring-Opening Metathesis Polymerization (ROMP) | Ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-dienes |
| Mechanistic Studies | Investigation of reaction mechanisms and stereochemistry | Tricyclo[4.2.2.02,5]deca-3,7-diene derivatives |
| Materials Science | Development of novel materials with specific properties | Tricyclo[4.2.2.02,5]dec-7-ene and its derivatives |
| Pharmacology | Scaffolds for potential therapeutic agents | This compound-3,4-dione |
Structure
3D Structure
Properties
CAS No. |
249-87-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[4.2.2.02,5]decane |
InChI |
InChI=1S/C10H16/c1-2-8-4-3-7(1)9-5-6-10(8)9/h7-10H,1-6H2 |
InChI Key |
YXWMPHHNVZZFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2CC3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tricyclo 4.2.2.02,5 Decane Skeletons
Convergent and Divergent Synthetic Routes to Tricyclo[4.2.2.02,5]decane
The construction of the this compound core can be approached through both convergent and divergent synthetic strategies, allowing for flexibility in the assembly of complex target molecules. rsc.org
Multi-Step Construction Strategies for the Tricyclic Core
The synthesis of the this compound skeleton often necessitates multi-step sequences that meticulously build the intricate framework. ontosight.aitrine.edu These strategies typically involve the sequential formation of the constituent rings, culminating in the final tricyclic structure. An example of such a strategy is the synthesis of tricyclo(4.2.2.0{2,5})decane-3,4-dione, which involves a series of reactions including cycloadditions and rearrangements to construct the target molecule. ontosight.ai
A notable multi-step approach involves the dimerization of bicyclo[2.2.0]hex-1(4)-ene to produce tricyclo[4.2.2.22,5]dodeca-1,5-diene, a related structure that highlights the principles applicable to the construction of these caged systems. researchgate.net Furthermore, the synthesis of propellanes containing a bicyclo[2.2.2]octene unit, which can be extended to endo-tricyclo[4.2.2.02,5]decene derivatives, demonstrates the power of sequential reactions like the Diels-Alder reaction and ring-closing metathesis in building complex polycyclic systems. rsc.org The development of a six-step synthetic route for undergraduate chemistry laboratories, starting with the nitration of benzaldehyde, showcases a practical application of multi-step synthesis, emphasizing the importance of optimizing each step to ensure a sufficient yield for subsequent reactions. trine.edu
Exploiting Cycloaddition Reactions in this compound Synthesis
Cycloaddition reactions are powerful tools in organic synthesis, enabling the rapid construction of cyclic and polycyclic frameworks. tum.de Their application in the synthesis of the this compound skeleton is particularly significant.
The Diels-Alder reaction, a [4+2] cycloaddition, and its reverse, the retro-Diels-Alder reaction, are cornerstone strategies for accessing the this compound core. wikipedia.orgmasterorganicchemistry.com A prominent example involves the reaction of cyclooctatetraene (B1213319) with dienophiles like maleic anhydride (B1165640) to form adducts that possess the this compound framework. researchgate.net This approach has been utilized to synthesize a variety of derivatives, including those with potential applications as monomers in polymer synthesis. rsc.org
For instance, the cobalt(I)-catalyzed [4π + 2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene (B161208), which exists in equilibrium with its valence tautomer bicyclo[4.2.0]octa-2,4-diene, yields substituted tricyclo[4.2.2.02,5]dec-7-enes in high yields. mdpi.comsciforum.net This methodology has also been successfully applied to the reaction of conjugated diynes with 1,3,5-cyclooctatriene, leading to the selective formation of tricyclo[4.2.2.02,5]deca-7,9-diene derivatives. researchgate.net
The retro-Diels-Alder reaction provides a strategic advantage by allowing for the generation of reactive dienes or dienophiles under thermal conditions, which can then be trapped to form the desired tricyclic adduct. This process is often driven by the formation of a stable molecule, such as an aromatic compound or a gaseous product like ethylene (B1197577) or nitrogen. wikipedia.org
| Diene | Dienophile | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3,5-Cyclooctatriene | 1,2-Dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted tricyclo[4.2.2.0²,⁵]dec-7-enes | 74–80% | mdpi.com |
| 1,3,5-Cyclooctatriene | Conjugated Diynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Tricyclo[4.2.2.0²,⁵]deca-7,9-diene derivatives | 72–85% | researchgate.net |
| Cyclooctatetraene | Maleic Anhydride | Thermal | Tricyclo[4.2.2.0²,⁵]decane derivative | Not specified | researchgate.net |
The [2+2] photocycloaddition is a key method for constructing four-membered rings and has been effectively utilized in the synthesis of this compound derivatives. tum.de This reaction can be performed in both an intramolecular and intermolecular fashion, offering versatility in synthetic design.
An example of an intermolecular [2+2] photocycloaddition is the photodimerization of cyclohexenones, which can lead to the formation of syn-tricyclo(4.2.2.02,5)dec-7-ene-3,4-dione. ontosight.ai Intramolecular [2+2] photocycloadditions have also been explored, for instance, in the synthesis of 2-azatetracyclo[4.4.0.0(4,9)0(7,10)]decane and 3-azatetracyclo[6.1.1.0(2,7)0(5,9)]decane structures from unsaturated isoquinuclidines. nih.gov These reactions often proceed via diradical intermediates and can yield both "parallel" and "crossed" photoadducts. nih.gov The development of catalytic asymmetric photocycloaddition reactions, including [2+2] cycloadditions, has opened up new avenues for the enantioselective synthesis of complex cyclic molecules. rsc.org
Rearrangement Reactions as Key Steps in this compound Formation (e.g., Valence Isomerization)
Rearrangement reactions, particularly valence isomerizations, play a crucial role in the synthesis of the this compound skeleton. acs.org Valence isomerization involves the reorganization of bonding electrons and atoms, leading to a new isomeric structure.
A significant example is the valence isomerization of 1,8-bishomocubane to tricyclo[4.2.2.02,5]deca-3,7-diene, which can be mediated by semiconductor surfaces like CdS and ZnO under illumination. grafiati.comresearchgate.net This transformation proceeds through an electron transfer mechanism. grafiati.com Another important valence isomerization is the equilibrium between cyclohepta-1,3,5-triene and its bicyclic form, bicyclo[4.1.0]hepta-2,4-diene (norcaradiene), which serves as a fundamental model for understanding such rearrangements. beilstein-journals.org
Furthermore, skeletal rearrangements have been observed in the reactions of 1,6-dihalotricyclo[4.2.2.02,5]decanes, leading to the formation of tricyclo[5.3.0.04,8]decane derivatives. acs.org Electrophilic additions to tricyclo[4.2.2.02,5]deca-3,7-diene and its derivatives can also induce novel skeletal rearrangements. umn.educdnsciencepub.com The thermal behavior of 3,4-dicyanothis compound has been studied, revealing a competition between stereomutation and fragmentation, which is influenced by the constrained geometry of the cyclobutane (B1203170) ring. acs.org
Stereoselective and Enantioselective Synthesis of this compound Derivatives
The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of paramount importance, as the biological activity and material properties of these compounds are often dependent on their three-dimensional structure. nih.gov
Significant progress has been made in achieving stereocontrol in various synthetic transformations. For example, palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups can lead to the stereoselective formation of tricyclic compounds. beilstein-journals.org Similarly, tandem aza-Prins type dimerization and cyclization processes have been developed for the stereocontrolled synthesis of 1,6-diazecanes, demonstrating the potential for creating complex, stereodefined N-heterocycles. rsc.org
Enantioselective synthesis, which allows for the preferential formation of one enantiomer over the other, is a major focus of modern organic chemistry. beilstein-journals.org In the context of related polycyclic systems, enantioselective routes to tricyclic amino acids based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton have been developed, highlighting the potential for creating chiral building blocks for peptidomimetics and organocatalysts. beilstein-journals.org The advancement of catalytic asymmetric photocycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, has provided powerful tools for constructing enantioenriched cyclobutanes, cyclopentanes, and cyclohexanes, which are relevant to the synthesis of chiral this compound derivatives. rsc.orgnih.gov
| Methodology | Key Features | Resulting Structure Type | Reference |
|---|---|---|---|
| Palladium-Catalyzed Intramolecular Addition | Stereoselective formation of bi- and tricyclic compounds from γ-ketoesters with an o-iodobenzyl group. | Bicyclic and Tricyclic Alcohols | beilstein-journals.org |
| Tandem Aza-Prins Type Dimerization and Cyclization | Stereocontrolled synthesis of 1,6-diazecanes from N-acyliminium ions and allylsilanes. | 10-membered N-Heterocycles | rsc.org |
| Enantioselective Route via Chiral Ketone | Synthesis of chiral tricyclic amino acids from endo-carbic anhydride. | 4-Azatricyclo[5.2.1.0²,⁶]decane based amino acids | beilstein-journals.org |
| Catalytic Asymmetric Photocycloaddition | Construction of enantioenriched cyclobutanes, cyclopentanes, and cyclohexanes via radical approaches. | Chiral Cyclic Compounds | rsc.org |
| Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Ir-catalyzed asymmetric allylic etherification followed by visible-light induced [2+2] cycloaddition. | Enantioenriched Cyclobutane Derivatives | nih.gov |
Ring-Closing Olefin Metathesis in the Construction of this compound Systems
Ring-Closing Metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic structures. Its application in constructing the this compound skeleton often follows an initial cycloaddition to build a suitable precursor. A notable strategy involves a sequential Diels-Alder reaction, C-allylation, and a final RCM step. rsc.orgresearchgate.net
The synthesis commences with a [4+2] cycloaddition reaction between cyclooctatetraene and maleic anhydride, which efficiently assembles the initial endo-adduct containing the core tricyclic framework. rsc.orgresearchgate.net This adduct is then converted to an imide, for instance by reacting with aniline. rsc.org Subsequent C-allylation of the imide introduces two terminal olefinic chains. The crucial step is the RCM of the resulting diallyl compound. Using a second-generation Grubbs catalyst (G-II), the two allyl groups are joined, closing a new five-membered ring and completing the propellane-like structure fused to the this compound system. rsc.org
It is important to note the high reactivity of the cyclobutene (B1205218) double bond within the endo-tricyclo[4.2.2.02,5]deca-3,9-diene system. researchgate.net This high ring strain makes it particularly susceptible to ring-opening metathesis polymerization (ROMP), a process mechanistically related to RCM. researchgate.netrsc.org This inherent reactivity underscores the careful selection of catalysts and reaction conditions required to achieve the desired ring-closing without initiating polymerization. researchgate.net
Catalytic Systems for Efficient this compound Synthesis (e.g., Cobalt(I)-Catalyzed Cycloaddition)
The development of efficient catalytic systems is paramount for the practical synthesis of complex cyclic molecules. For the this compound skeleton, cobalt(I)-catalyzed [4π+2π] cycloaddition reactions have proven to be a particularly effective one-pot method. researchgate.net This approach utilizes 1,3,5-cyclooctatriene (COT) as a four-π-electron component, which reacts with a two-π-electron component to form the target tricyclic structure.
A highly efficient three-component catalytic system, comprising Co(acac)₂ (dppe)/Zn/ZnI₂, has been developed for this transformation. researchgate.net This system effectively catalyzes the cycloaddition of conjugated 1,3-diynes and 1,2-dienes (allenes) to 1,3,5-cyclooctatriene. The reaction proceeds with high selectivity, yielding substituted tricyclo[4.2.2.02,5]deca-7,9-diene or tricyclo[4.2.2.02,5]dec-7-ene derivatives. researchgate.net
The reaction of conjugated diynes with COT in the presence of the cobalt(I) catalyst leads to the selective formation of tricyclo[4.2.2.02,5]deca-7,9-diene derivatives in high yields. researchgate.net Similarly, monosubstituted and disubstituted 1,2-dienes undergo [4π+2π] cycloaddition with COT to furnish the corresponding substituted tricyclo[4.2.2.02,5]dec-7-enes.
Table 1: Cobalt(I)-Catalyzed Synthesis of this compound Derivatives
| Dienophile | Product Type | Yield (%) |
|---|---|---|
| Conjugated 1,3-diynes | Tricyclo[4.2.2.02,5]deca-7,9-diene derivatives | 72-85 |
This catalytic method represents a significant advancement, providing direct access to the tricyclo[4.2.2.02,5]decane core with a high degree of substitution, which is valuable for creating diverse molecular libraries.
Functionalization of this compound Scaffolds via Direct Methods
Once the this compound skeleton is constructed, its further modification through direct functionalization is a key step toward accessing a wider range of derivatives. Direct methods, for the purpose of this discussion, refer to reactions that modify the existing framework, particularly the unsaturated portions, without degrading the core structure.
A primary avenue for the direct functionalization of unsaturated this compound derivatives, such as tricyclo[4.2.2.02,5]deca-3,7-diene and -3,7,9-triene systems, is through electrophilic addition reactions to the double bonds. cdnsciencepub.comepa.gov The strained cyclobutene double bond is particularly reactive towards electrophiles. cdnsciencepub.com
Research has shown that the addition of arylsulfenyl chlorides (e.g., 2-nitrobenzenesulfenyl chloride and 2,4-dinitrobenzenesulfenyl chloride) and benzeneselenenyl chloride proceeds readily. cdnsciencepub.comepa.gov In non-polar solvents like methylene (B1212753) chloride or in acetic acid, these reactions typically result in products of exo-anti attack on the cyclobutene moiety. cdnsciencepub.com The reaction with benzeneselenenyl chloride on tricyclo[4.2.2.02,5]deca-3,7-diene, for example, gives a single trans-adduct, with no evidence of reaction at the other double bonds of the molecule. cdnsciencepub.com
These electrophilic additions serve as a direct method to introduce sulfur- and selenium-containing functional groups onto the tricyclic scaffold. The resulting adducts can then be subjected to further chemical transformations, providing a gateway to a variety of more complex substituted tricyclo[4.2.2.02,5]decanes. The regioselectivity of these additions, favoring the strained cyclobutene ring, makes this a predictable and useful functionalization strategy. cdnsciencepub.com
Reactivity and Mechanistic Investigations of Tricyclo 4.2.2.02,5 Decane and Its Analogs
Electrophilic Addition Reactions to Unsaturated Tricyclo[4.2.2.02,5]decane Derivatives
Unsaturated derivatives of this compound, particularly those containing a cyclobutene (B1205218) ring, are highly susceptible to electrophilic attack. The inherent strain of the cyclobutene double bond makes it a reactive site for the addition of various electrophiles.
Electrophilic additions to tricyclo[4.2.2.02,5]deca-3,7-diene and its derivatives have been shown to proceed with a high degree of stereoselectivity. For instance, the reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives in non-polar solvents like methylene (B1212753) chloride or acetic acid results exclusively in products of exo-anti attack on the cyclobutene moiety under kinetic control. cdnsciencepub.com This means the electrophile adds to the exo face of the cyclobutene ring, and the subsequent nucleophilic attack occurs from the anti direction relative to the initial electrophilic attack.
In the case of dimethyl tricyclo[4.2.2.02,5]deca-3,7-diene-9,10-dicarboxylate, the addition of mercuric acetate (B1210297) also demonstrates this exo stereoselectivity. acs.org The initial attack of the electrophile occurs on the less sterically hindered exo face of the cyclobutene double bond.
The regioselectivity of these additions is also noteworthy. In diene and triene systems, the cyclobutene double bond is consistently the more reactive site for electrophilic attack compared to the other double bonds within the molecule. This preference is attributed to the higher strain of the four-membered ring. cdnsciencepub.com
A summary of the stereochemical outcomes for the addition of benzeneselenenyl chloride to a tricyclo[4.2.2.02,5]deca-3,7-diene derivative is presented in the table below.
| Solvent | Product(s) | Stereochemistry |
| Methylene Chloride | Single product | exo-anti addition |
| Acetic Acid | Single product | exo-anti addition |
The reactivity of the cyclobutene double bond in this compound derivatives is significantly influenced by ring strain. The fusion of the cyclobutane (B1203170) ring to the larger bicyclic system introduces substantial angle and torsional strain. This strain is partially relieved in the transition state of the electrophilic addition, thus lowering the activation energy and accelerating the reaction rate.
Furthermore, the double bonds in some tricyclo[4.2.2.0]decane analogs can exhibit pyramidalization, a distortion from planarity. For example, density functional theory (DFT) calculations on the related tricyclo[4.2.2.2(2,5)]dodeca-1,5-diene (TCDD) molecule show that the double bonds are syn-pyramidalized. nih.gov This pyramidalization increases the p-orbital character of the exterior face of the double bond, making it more accessible and reactive towards electrophiles. This structural feature contributes to the observed exo selectivity in electrophilic additions.
A fascinating aspect of the electrophilic additions to unsaturated this compound systems is the prevalence of transannular interactions and subsequent skeletal rearrangements. The compact, cage-like structure of these molecules brings distant parts of the carbon framework into close proximity, enabling intramolecular reactions.
During the addition of arylsulfenyl chlorides to tricyclo[4.2.2.02,5]deca-3,7-diene and -3,7,9-triene systems, novel skeletal rearrangements are frequently observed. umn.edu These rearrangements are often driven by the formation of a more stable carbocation intermediate through the participation of a neighboring double bond or a C-C single bond.
For example, the reaction of benzeneselenenyl chloride with dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate in acetic acid containing lithium perchlorate (B79767) leads to a major product resulting from cross-bonding with solvent incorporation. cdnsciencepub.com Similarly, in methanol, products of transannular cross-bonding are observed. cdnsciencepub.com These reactions highlight the ability of the rigid tricyclic framework to facilitate intramolecular cyclizations and rearrangements.
The addition of sulfur dichloride to tricyclo[4.2.2.02,5]deca-3,7-dienes and -trienes leads to intramolecular cyclization, forming adducts with a novel 7-thiatetracyclo[4.2.2.04,8.05,10]undecane skeleton. researchgate.net This transformation underscores the profound influence of the starting geometry on the reaction outcome, leading to complex polycyclic systems.
The mechanism of bromination of tricyclo[4.2.2.2(2,5)]dodeca-1,5-diene involves an intramolecular skeletal rearrangement through the formation of a C2-C6 bond, ultimately directing the course of the reaction. nih.gov
The following table summarizes the types of rearrangements observed in electrophilic additions to unsaturated this compound derivatives.
| Electrophile | Substrate | Solvent/Conditions | Rearrangement Type |
| Benzeneselenenyl chloride | Dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate | Acetic acid/LiClO4 | Cross-bonding with solvent incorporation |
| Benzeneselenenyl chloride | Tricyclo[4.2.2.02,5]deca-3,7-diene derivatives | Methanol | Transannular cross-bonding |
| Sulfur dichloride | Tricyclo[4.2.2.02,5]deca-3,7-dienes and -trienes | Not specified | Intramolecular cyclization |
| Bromine | Tricyclo[4.2.2.2(2,5)]dodeca-1,5-diene | Not specified | Intramolecular skeletal rearrangement |
Radical Reactions and Homolytic Bond Cleavage in this compound Systems
While less studied than electrophilic additions, radical reactions of this compound systems also reveal interesting mechanistic pathways. The strained C-C bonds within the cage structure can be susceptible to homolytic cleavage under appropriate conditions, leading to the formation of radical intermediates.
The concept of "diradicals in a caldera" has been used to describe the behavior of intermediates in thermal rearrangements of related strained systems. researchgate.net This model suggests that once a bond is homolytically cleaved, the resulting diradical exists in a shallow potential energy well (a caldera) where multiple conformations are accessible through bond rotations before product formation. While specific studies on radical reactions of the parent this compound are limited, the principles derived from similar strained molecules are applicable. The strain energy within the this compound framework would be expected to lower the activation energy for homolytic cleavage of certain bonds, particularly those of the cyclobutane ring.
Thermal Rearrangements and Valence Isomerizations of this compound Frameworks
The thermal behavior of this compound and its derivatives is characterized by a propensity for skeletal rearrangements and valence isomerizations. These reactions are often driven by the release of ring strain and can proceed through concerted or stepwise mechanisms involving diradical intermediates.
For instance, tricyclo[4.2.2.02,5]deca-3,7,9-triene, also known as Nenitzescu's hydrocarbon, is a valence isomer of nih.govannulene. Its thermal rearrangement has been a subject of significant interest. The enthalpy of isomerization of basketene to tricyclo[4.2.2.02,5]deca-3,7,9-triene has been measured, providing insight into the strain energy of these systems. researchgate.net
The thermal rearrangements of substituted tricyclo[4.2.2.02,5]decanes can often be rationalized by the formation of diradical intermediates. The stereochemistry of the final products is then determined by the conformational preferences and dynamics of these intermediates.
A study on the thermal behavior of 3,4-dicyanothis compound provides a clear example of the role of conformational restraint. nih.gov In this system, the fusion of the cyclobutane ring to the larger bicyclic framework prevents the diradical intermediate, formed by the cleavage of the C3-C4 bond, from adopting an antiperiplanar conformation. This conformational restriction significantly influences the subsequent reaction pathways, favoring stereomutation over fragmentation compared to unconstrained 1,2-dicyanocyclobutanes. nih.gov
The thermal rearrangement of trans-3,4-dicyanothis compound surprisingly yields an excess of cis-1-cis-β-cyanovinyl-4-trans-β-cyanovinylcyclohexane, a result of zero internal rotations within the diradical intermediate before fragmentation. nih.gov This "retention of configuration" highlights the profound impact of the rigid tricyclic framework on the fate of the diradical intermediate. Similarly, the anti,cis-isomer gives the trans,trans-product as its major product, again through a process involving zero internal rotations. nih.gov
The table below summarizes the major thermal rearrangement products of 3,4-dicyanothis compound isomers.
| Starting Isomer | Major Product | Percentage | Mechanistic Feature |
| trans-1 | cis,trans-2 | 78% | Zero internal rotations |
| anti,cis-1 | trans,trans-2 | 71% | Zero internal rotations |
Ring-Opening Metathesis Polymerization (ROMP) of this compound Monomers
The rigid and strained structure of this compound derivatives, particularly endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD), makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of polymers with unique architectures and properties.
Extensive research has been conducted on the ROMP of ester-functionalized TDD monomers. cdnsciencepub.com The polymerization of these monomers, such as 4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one and endo,endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate, proceeds in a living fashion when initiated by first- and third-generation Grubbs catalysts. cdnsciencepub.comrsc.org The rates of these polymerizations are comparable to or even higher than those of analogous norbornene derivatives. cdnsciencepub.comrsc.org The resulting polymers are typically amorphous and soluble in polar organic solvents. cdnsciencepub.comrsc.org A key feature of these polymers is the significant and linear increase in their glass transition temperatures when copolymerized with norbornene, corresponding to a higher incorporation of the TDD monomer. cdnsciencepub.comrsc.org
Mechanistic studies have revealed that the unique structure of TDD monomers leads to a much faster initiation rate compared to the propagation rate (a high ki/kp ratio) when using second-generation Grubbs and Hoveyda-Grubbs catalysts. This characteristic is crucial for achieving a living polymerization, which enables the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. This controlled polymerization has been successfully applied to the synthesis of block copolymers and even three-arm star polymers using a core-first approach with a Hoveyda-Grubbs type three-arm initiator.
In addition to metal-catalyzed ROMP, a metal-free approach utilizing hydrazine (B178648) catalysis has been developed for the ROMP of TDD monomers. This method also exhibits characteristics of a living polymerization, offering excellent control over molecular weight, low dispersity values, and high chain-end fidelity.
The following interactive data table summarizes key findings from various ROMP studies on this compound-based monomers.
| Monomer | Catalyst/Initiator | Key Findings | Resulting Polymer Properties |
|---|---|---|---|
| Ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-dienes | Grubbs Catalysts (1st and 3rd generation) | Living polymerization with rates comparable to or higher than norbornene derivatives. cdnsciencepub.comrsc.org | Amorphous structure, soluble in polar organic solvents, increased glass transition temperature in copolymers with norbornene. cdnsciencepub.comrsc.org |
| endo-Tricyclo[4.2.2.02,5]deca-3,9-diene (TD) moieties | Second generation Grubbs and Hoveyda-Grubbs catalysts | Living polymerization with a high initiation-to-propagation rate ratio (ki/kp), enabling the synthesis of block and star copolymers. | Well-defined polymers with narrow polydispersity indices and controlled molecular weights. |
| endo-Tricyclo[4.2.2.02,5]deca-3,9-dienes (TDDs) | Hydrazine catalysis | Highly efficient, metal-free, living polymerization. | Excellent control over molecular weight, low dispersity, and high chain-end fidelity. |
Other Transformation Reactions and Derivatization Patterns
Oxidation and Reduction Pathways
The oxidation and reduction of the this compound framework and its derivatives have been explored using various reagents, leading to the formation of functionalized polycyclic compounds.
Oxidation:
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and this can be applied to hydroxylated derivatives of this compound. An improved procedure for the oxidation of primary alcohols to aldehydes using the chromium trioxide-pyridine complex (Collins reagent) has been reported. acs.org This reagent, typically prepared in situ, offers a method for the selective oxidation of alcohols without over-oxidation to carboxylic acids, which is particularly useful for sensitive substrates, including complex polycyclic alcohols. The reaction of tricyclo[4.2.2.02,5]deca-3,7-diene derivatives with reagents such as lead tetraacetate has also been studied, leading to skeletal rearrangements and the formation of oxidized products. dss.go.th
Reduction:
The reduction of functional groups within the this compound system has also been demonstrated. For instance, the lactam moiety in 3-azatricyclo[4.2.2.02,5]decan-4-one can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This reaction would convert the amide functional group into an amine.
The reactivity of different metal hydrides towards a related tricyclic system, endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-one, highlights the chemoselectivity that can be achieved in these reductions. rsc.org For example, sodium borohydride (B1222165) reduces both the carbonyl group and the double bond, while lithium tri-t-butoxyaluminum hydride specifically reduces the carbonyl group. rsc.org Lithium aluminum hydride, being a less selective and more powerful reducing agent, can lead to a mixture of products depending on the reaction conditions. rsc.orgmasterorganicchemistry.comyoutube.com These findings suggest that a range of reduction pathways are accessible for functionalized this compound derivatives, allowing for the targeted synthesis of various saturated and unsaturated polycyclic alcohols and amines.
Advanced Structural Elucidation and Spectroscopic Analysis of Tricyclo 4.2.2.02,5 Decane Systems
Application of High-Resolution NMR Spectroscopy for Complex Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure and stereochemistry of tricyclo[4.2.2.02,5]decane derivatives. Both 1H and 13C NMR provide critical data on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Detailed analysis of chemical shifts (δ), scalar coupling constants (J-couplings), and through-space correlations from Nuclear Overhauser Effect (NOE) experiments allows for the precise assignment of protons and carbons in the rigid cage structure. For instance, in electrophilic addition reactions to tricyclo[4.2.2.02,5]deca-3,7-diene systems, NMR is crucial to determine whether the attack occurred on the cyclobutene (B1205218) double bond or the cyclohexene (B86901) double bond and to establish the stereochemistry (e.g., exo or endo) of the resulting adducts. cdnsciencepub.com
13C NMR spectroscopy is particularly powerful for characterizing the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and substitution patterns. For example, in endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate anhydride (B1165640), the distinct chemical shifts of the cyclobutene and cyclohexene olefinic carbons allow for their confident assignment. cdnsciencepub.com The one-bond carbon-hydrogen coupling constants (1JC,H) further confirm these assignments, as the magnitude of the coupling correlates with the s-character of the C-H bond. cdnsciencepub.com
Table 1: Representative 13C NMR Data for endo-Tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate anhydride cdnsciencepub.com
| Carbon Atom(s) | Chemical Shift (δ, ppm) | 1JC,H (Hz) | Assignment |
| C1, C6 | 36.9 | 140.8 | Bridgehead (Cyclohexene) |
| C2, C5 | 43.3 | 145.2 | Bridgehead (Cyclobutane fusion) |
| C3, C4 | 138.2 | 171.9 | Olefinic (Cyclobutene) |
| C7, C8 | 44.0 | 140.1 | Bridgehead (Anhydride fusion) |
| C9, C10 | 129.1 | 167.6 | Olefinic (Cyclohexene) |
| -C(=O)O- | 172.6 | N/A | Carbonyl |
Data recorded in CDCl3.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assemble the complete structural puzzle, confirming connectivity and assigning stereochemical relationships that are not apparent from 1D spectra alone.
X-ray Crystallography for Precise Determination of Molecular Geometry and Strain
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecular geometry and inherent ring strain of these caged systems.
For example, the crystal structure of 3,8-bis(4-chlorophenyl)-4,7-dimethyltricyclo[4.2.2.02,5]deca-3,7-diene confirmed the thermal ring-opening of its basketane precursor. iucr.org The analysis revealed that the cyclobutene ring is essentially planar, and it provided precise geometric parameters for the entire tricyclic framework. iucr.org Such studies are also crucial for unambiguously confirming the stereochemistry of substitution, as demonstrated in the analysis of 3,4,7,8-tetrabromothis compound, where the cis configuration of both pairs of bromine atoms was unequivocally established.
The geometric data obtained from X-ray crystallography are essential for quantifying the strain within the molecule. Deviations of bond lengths and angles from ideal values are direct indicators of strain. The total strain energy of the parent this compound system is significant, a factor that influences its reactivity and thermal stability. For instance, the strain energy for tricyclo[4.2.2.02,5]deca-3,7,9-triene (Nenitzescu's hydrocarbon) has been determined to be 44.6 kcal·mol-1. researchgate.net
Table 2: Selected Crystallographic Data for 3,8-Bis(4-chlorophenyl)-4,7-dimethyltricyclo[4.2.2.02,5]deca-3,7-diene iucr.org
| Parameter | Value |
| Chemical Formula | C24H22Cl2 |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 8.3389 (7) |
| b (Å) | 21.2224 (12) |
| c (Å) | 11.6074 (13) |
| β (°) | 103.732 (7) |
| Volume (Å3) | 1995.5 (3) |
Vibrational Spectroscopy (IR, Raman) for Structural and Mechanistic Insights
IR spectroscopy is particularly useful for identifying the presence of specific functional groups in derivatives of this compound. For example, the introduction of carbonyl groups is easily detected by strong absorption bands in the characteristic region of the IR spectrum. In endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate anhydride, the symmetric and asymmetric stretching vibrations of the anhydride group appear as two distinct, strong bands at approximately 1850 cm-1 and 1760 cm-1. cdnsciencepub.com Similarly, ketone functionalities in compounds like this compound-3,4-dione give rise to intense C=O stretching bands. ontosight.aiontosight.ai
Raman spectroscopy is highly sensitive to the vibrations of non-polar, homo-nuclear bonds, making it well-suited for probing the C-C and C=C bonds that constitute the core framework of the this compound skeleton. The "fingerprint" region of both IR and Raman spectra (typically below 1500 cm-1) contains a complex pattern of bands arising from bending and skeletal vibrations, which is unique to the specific molecule and its stereoisomer, providing a powerful method for identification and comparison.
Mass Spectrometry in Elucidating Reaction Pathways and Product Structures
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and for deducing their structure from fragmentation patterns. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and identifying products, thereby shedding light on reaction mechanisms.
The fragmentation of the molecular ion in a mass spectrometer is often a predictable process that can reveal structural motifs. For the saturated this compound, fragmentation would be expected to follow patterns typical for alkanes, involving the loss of small alkyl radicals. libretexts.org However, the constrained tricyclic system can lead to unique fragmentation pathways.
More significantly, MS is used to understand complex reaction pathways. For example, studies on the thermal rearrangement of 3,4-dicyanothis compound used MS to identify the fragmentation products, revealing a stereochemically correlated cleavage to cis-1,4-bis-β-cyanovinylcyclohexanes. acs.org This information was critical in understanding the underlying diradical intermediates and the dynamics of the reaction. In another study, evolved gas analysis coupled with GC/MS was used to investigate the pyrolysis of polymers containing the this compound moiety, suggesting a mechanism dominated by retro-Diels-Alder reactions.
Chiroptical Spectroscopy for Enantiopure this compound Derivatives
When this compound derivatives are chiral, chiroptical spectroscopy techniques, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining their absolute configuration and studying their conformational properties in solution. rsc.orgbruker.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. anr.fr It is an extremely sensitive probe of the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of an enantiopure compound with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration can be unambiguously assigned. rsc.org This method has become one of the most reliable and versatile for the stereochemical elucidation of complex chiral molecules. rsc.orgrsc.org
ECD, which measures the differential absorption of circularly polarized UV-visible light, provides information about the electronic transitions within the molecule. For derivatives containing chromophores, such as ketones or dienes, the sign and intensity of the Cotton effects in the ECD spectrum are directly related to the chiral environment around the chromophore. For this compound derivatives that lack a strong UV-Vis chromophore, VCD is often the more powerful technique as it probes the chirality of the entire molecular framework through its vibrational modes. nih.gov
Theoretical and Computational Chemistry of Tricyclo 4.2.2.02,5 Decane
Quantum Chemical Investigations of Electronic Structure and Bonding (e.g., HF, MP2, DFT)
Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of the tricyclo[4.2.2.02,5]decane skeleton, particularly in its unsaturated forms.
Density Functional Theory (DFT) has been a primary tool for these investigations. For instance, the geometry and electronic structure of tricyclo[4.2.2.02,5]deca-3,7-diene have been extensively studied using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net These studies reveal significant insights into the nature of the double bonds within the structure. The cyclobutene (B1205218) double bond is described as syn-pyramidalized, while the bicyclooctene double bond is exo-pyramidalized. researchgate.net This pyramidalization, a distortion from planar geometry, directly impacts the molecule's reactivity, with the more pyramidalized bond exhibiting higher reactivity. researchgate.net
Further investigations into related diene systems, such as tricyclo[4.2.2.22,5]dodeca-1,5-diene, have employed methods including DFT (B3LYP and B3PW91) and Møller-Plesset perturbation theory (MP2) to analyze the structure of π-orbitals and their mutual interactions. researchgate.netresearchgate.net
Semi-empirical methods have also been applied. Calculations by MNDO, in conjunction with MM2, were used to explore the differences in the reactivity of radical cations of strained hydrocarbons, including the tricyclo[4.2.2.02,5]deca-3,7-diene system formed via valence isomerization. grafiati.com
| Derivative | Method | Basis Set | Focus of Study | Reference |
|---|---|---|---|---|
| Tricyclo[4.2.2.02,5]deca-3,7-diene | DFT/B3LYP | 6-311++G(d,p) | Geometric optimization, electronic structure, pyramidalization | researchgate.net |
| Tricyclo[4.2.2.22,5]dodeca-1,5-diene | DFT/B3LYP, DFT/B3PW91, MP2 | 6-311G(d,p), 6-311++G(d,p) | Geometry, π-orbital interactions, cationic intermediates | researchgate.netresearchgate.net |
| Tricyclo[4.2.2.02,5]deca-3,7-diene | MNDO/MM2 | N/A | Reactivity of radical cations | grafiati.com |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Strain Distribution
Molecular mechanics (MM) provides a computationally efficient means to assess the conformational energies and strain inherent in complex cyclic systems. youtube.com Strain energy, the excess internal energy compared to a strain-free reference, is a critical factor in the chemistry of polycyclic molecules like this compound. wikipedia.orgencyclopedia.pub
MM2 and MM3 calculations have been used to determine the strain energies of derivatives such as Nenitzescu's hydrocarbon (tricyclo[4.2.2.02,5]deca-3,7,9-triene). researchgate.net For this triene, the strain energy was calculated to be 44.6 kcal·mol-1, derived from the experimentally measured enthalpy of isomerization from basketene. researchgate.net This value highlights the significant strain embodied in the tricyclic framework.
Valence force-field calculations have also been cited in the context of analyzing skeletal rearrangements within this compound systems, underscoring the utility of these methods in understanding the structural dynamics of this scaffold. acs.org The combination of MM2 with semi-empirical methods like MNDO has been used to rationalize the reactivity of the radical cation of tricyclo[4.2.2.02,5]deca-3,7-diene. grafiati.com
| Compound | Parameter | Method | Value (kcal·mol-1) | Reference |
|---|---|---|---|---|
| Tricyclo[4.2.2.02,5]deca-3,7,9-triene | Strain Energy (SE) | Derived from DSC | 44.6 | researchgate.net |
| Enthalpy of Activation (for rearrangement from basketene) | DSC | 28.6 ± 0.1 | researchgate.net |
Computational Studies of Reaction Mechanisms and Transition State Geometries
Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving the this compound system, allowing for the determination of transition state geometries and reaction intermediates.
One extensively studied reaction is the electrophilic addition of bromine to tricyclo[4.2.2.02,5]deca-3,7-diene. DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate the TDD-Br2 system and identify its stable configurations. researchgate.net These studies help to elucidate the formation of cationic intermediates and final products. researchgate.net
The mechanism of homolytic substitution has also been examined. The photobromination of related cage compounds can lead to the formation of 3,4,7,8-tetrabromothis compound. psu.edu Computational studies suggest a mechanism where initial bromine atom attack generates a radical that immediately rearranges via β-scission to a more stable tricyclic radical. psu.edu This intermediate then reacts further to yield di- and tetra-halogenated products. psu.edu
Furthermore, computational methods have been applied to understand skeletal rearrangements. The thermal rearrangement of basketene to Nenitzescu's hydrocarbon (tricyclo[4.2.2.02,5]deca-3,7,9-triene) has been analyzed, with the enthalpy of activation determined experimentally and providing a benchmark for theoretical models. researchgate.net Studies have also examined the valence isomerization of 1,8-bishomocubane to tricyclo[4.2.2.02,5]deca-3,7-diene, proposing an electron transfer mechanism. grafiati.com The structures of various products resulting from reactions of diene derivatives with reagents like lead tetraacetate have been determined, with mechanisms for the observed skeletal rearrangements proposed. dss.go.th
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) that can be directly compared with experimental data to confirm molecular structures. While detailed spectroscopic data for the parent this compound is not widely published in the reviewed literature, studies on its derivatives rely on such correlations.
For example, in studies of reactions involving tricyclo[4.2.2.02,5]deca-3,7-diene derivatives, the structures of the resulting products were confirmed using various "spectral means" and chemical transformations. dss.go.th Computational methods like DFT are routinely used to calculate spectroscopic properties that aid in this structural elucidation. Although specific predicted vs. experimental data tables for the target compound are not available in the cited sources, this correlation is a standard and crucial part of the characterization of novel compounds within this family. The accuracy of these predictions is vital for confirming the complex stereochemistry of reaction products, such as the cis configuration of bromine atoms in 3,4,7,8-tetrabromothis compound, which was ultimately confirmed by X-ray crystallography. psu.edu
Analysis of Strained Geometries and Pyramidalization Effects
The rigid, polycyclic nature of the this compound framework results in significant geometric strain, which is a focal point of computational analysis. This strain manifests in distorted bond angles and lengths, and in the case of unsaturated derivatives, in the pyramidalization of sp2-hybridized carbon atoms.
DFT/B3LYP calculations on tricyclo[4.2.2.02,5]deca-3,7-diene have provided a quantitative look at this phenomenon. researchgate.net The analysis showed that the cyclobutene double bond is syn-pyramidalized, while the double bond in the six-membered ring is exo-pyramidalized. researchgate.net Crucially, the study found that the cyclobutene double bond is more significantly pyramidalized and, as a consequence, possesses higher reactivity toward electrophiles like bromine. researchgate.net This demonstrates a direct link between a computationally analyzed geometric distortion and the chemical behavior of the molecule. Skeletal rearrangements observed in reactions of these polycyclic olefins are also fundamentally linked to the release of inherent ring strain. acs.orgdss.go.th
Derivatives and Analogs of Tricyclo 4.2.2.02,5 Decane: Expanding the Chemical Space
Synthesis and Characterization of Functionalized Tricyclo[4.2.2.02,5]decane Derivatives
The functionalization of the this compound skeleton has been extensively explored, yielding a variety of derivatives, including diones, dienes, carboxylates, and imides. These modifications not only alter the physical and chemical properties of the parent compound but also provide handles for further chemical transformations.
Diones: this compound-3,4-diones are a class of derivatives that have garnered significant attention. Their synthesis often involves multi-step reactions, including cycloadditions and rearrangements. ontosight.ai For instance, the cis-tricyclo[4.2.2.02,5]decane-3,4-dione, where the two ketone groups are on the same side of the molecule, has been a subject of study due to its unique stereochemistry which influences its reactivity and potential applications. ontosight.ai The photodimerization of cyclohexenones is another route to obtain related structures like tricyclo[4.2.2.02,5]dec-7-ene-3,4-dione.
Dienes: The synthesis of tricyclo[4.2.2.02,5]deca-3,7-diene and its derivatives is often achieved through cycloaddition reactions. A notable example is the thermal ring-opening of a basketane derivative to yield 3,8-bis(4-chlorophenyl)-4,7-dimethyltricyclo[4.2.2.02,5]deca-3,7-diene. This reaction is reversible upon irradiation. Furthermore, cobalt-catalyzed [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene (B161208) has been employed to produce substituted tricyclo[4.2.2.02,5]dec-7-enes.
Carboxylates: Ester-functionalized this compound derivatives, particularly those with carboxylate groups, are important monomers for polymerization. The synthesis of dimethyl tricyclo[4.2.2.02,5]deca-3,7-diene-9,10-cis-endo-dicarboxylate has been reported. umn.edu These compounds can undergo various reactions, including electrophilic additions and ring-opening metathesis polymerization. umn.edursc.org
Imides: The synthesis of N-substituted cyclic imides based on related polycyclic scaffolds has been explored for their potential biological activities. For instance, derivatives of 1-ethoxybicyclo[2.2.2]oct-5-one-2,3-dicarboximide have been synthesized. acs.org While specific examples for the this compound skeleton are less commonly reported, the methodologies used for related bicyclic systems, such as Diels-Alder reactions between dienes and maleimides, could be applicable. researchgate.net For example, the reaction of 2-trimethylsilyloxy-1,3-cyclohexadiene with various N-substituted maleimides yields 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones. researchgate.net
Table 1: Examples of Synthesized Functionalized this compound Derivatives
Structure-Reactivity Relationships in Modified this compound Scaffolds
The reactivity of the this compound system is significantly influenced by its strained nature and the electronic effects of its substituents. The cyclobutene (B1205218) moiety is particularly susceptible to electrophilic attack.
Studies on the electrophilic addition of reagents like benzeneselenenyl chloride to derivatives of tricyclo[4.2.2.02,5]deca-3,7-diene have provided valuable insights into the structure-reactivity relationships. cdnsciencepub.com The reactions of electrophiles with these dienes typically proceed via a predominantly exo-syn attack on the cyclobutene double bond. cdnsciencepub.com However, the nature of the solvent and the presence of additives can influence the reaction pathway, leading to different products. For example, in non-polar solvents like methylene (B1212753) chloride, the reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivatives primarily yields products of exo-anti attack on the cyclobutene moiety under kinetic control. cdnsciencepub.com In more polar solvents like methanol, solvent-incorporated products and those resulting from transannular cross-bonding can be observed. cdnsciencepub.com
The addition of electrophilic reagents to tricyclo[4.2.2.02,5]deca-3,7-diene and tricyclo[4.2.2.02,5]deca-3,7,9-triene can also lead to skeletal rearrangements, yielding compounds with new carbon skeletons. researchgate.net A detailed comparison of X-ray crystallographic data of the reaction products reveals various geometrical anomalies, indicating the potential for such rearrangements. researchgate.net These studies highlight how the inherent strain and the electronic nature of the substituents on the this compound scaffold dictate the course of chemical reactions.
Development of Heteroatom-Containing this compound Analogs
The incorporation of heteroatoms into the this compound framework leads to the formation of novel analogs with potentially altered chemical and biological properties. These heteroatomic analogs can be considered as propellane-like structures where one or more carbon atoms in the rings are replaced by heteroatoms. researchgate.net
One area of development involves the synthesis of aza-tricyclic compounds. For instance, Diels-Alder reactions of 1,3-cyclohexadiene (B119728) derivatives with maleimides have been used to construct 4-aza-tricyclo[5.2.2.02,6]undecane-3,5,8-triones, which bear a structural resemblance to functionalized this compound systems. researchgate.net
Another approach involves the oxygen functionalization of related polycyclic systems. The reaction of singlet oxygen with cyclooctatetraene (B1213319) can lead to the formation of anti-7,8-dioxytricyclo[4.2.2.02,5]deca-3,9-diene, an oxygen-containing analog. uni-wuerzburg.de Furthermore, the acidic cleavage of an α-epoxide derivative of this compound in the presence of lithium perchlorate (B79767) results in the formation of covalent perchlorates, demonstrating the synthesis of functionalized heteroatom-containing scaffolds. umn.edu
The synthesis of tricyclic multiple urea (B33335) molecules, which are structurally similar to propellanes but contain multiple nitrogen atoms in their rings, has also been reported. researchgate.net These compounds have found applications as precursors for other complex molecules. researchgate.net
Synthesis and Properties of this compound-Based Oligomers and Polymers
The strained cyclobutene ring in this compound derivatives makes them suitable monomers for ring-opening metathesis polymerization (ROMP). This polymerization technique allows for the synthesis of polymers with unique backbone structures and properties.
Ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) monomers have been successfully polymerized using Grubbs catalysts. rsc.orgresearchgate.net The polymerization of these monomers, such as 4-oxa-endo-tetracyclo[5.4.2.02,6.08,11]trideca-9,12-dien-3-one and endo-endo-tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate, proceeds in a living fashion, allowing for good control over the polymer's molecular weight and a narrow polydispersity. rsc.orgresearchgate.net The resulting polymers are typically amorphous and soluble in polar organic solvents. rsc.org
A key property of these this compound-based polymers is their high glass transition temperature (Tg). Copolymers of these TDD monomers with norbornene exhibit a significant and linear increase in Tg with a higher content of the TDD monomer. rsc.org This is attributed to the rigid bi- and tricyclic structures incorporated into the polymer main chain. rsc.org
The thermal decomposition of these polymers has been studied, and for those derived from ester-functionalized TDD monomers, the pyrolysis mechanism is suggested to involve retro-Diels-Alder reactions. rsc.org The synthesis of well-defined star polymers has also been achieved using living ROMP of monomers containing endo-tricyclo[4.2.2.02,5]deca-3,9-diene moieties. researchgate.net
Table 2: Properties of Polymers Derived from this compound Monomers
Table 3: List of Chemical Compounds
Advanced Applications of Tricyclo 4.2.2.02,5 Decane Scaffolds in Materials Science and Organic Synthesis
Utilization in High-Performance Polymer and Material Development
The incorporation of the tricyclo[4.2.2.02,5]decane skeleton into polymers is a key strategy for developing high-performance materials. The inherent rigidity and bulkiness of this cyclic system impart unique thermal and optical characteristics to the resulting polymers and allow for the synthesis of complex polymer architectures like star and dendronized polymers.
The introduction of this compound moieties into the main chain of polymers significantly enhances their thermal stability. Research has shown that through Ring-Opening Metathesis Polymerization (ROMP) of ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) monomers, polymers with amorphous structures can be produced. researchgate.net Copolymers of these TDD monomers with norbornene exhibit a linear and significant increase in their glass transition temperatures (Tg) corresponding to a higher content of the this compound derivative. researchgate.net This enhancement is attributed to the bi- and tricyclic structures integrated into the polymer backbone, which restricts segmental motion. researchgate.net
Furthermore, the this compound framework is a candidate for creating polyester (B1180765) resins with high heat resistance. Patents have described polyester resins that incorporate cycloaliphatic diols, including this compound, to achieve high glass transition temperatures (above 80°C) while maintaining good solubility in various industrial solvents. This combination of properties is crucial for applications such as coating materials for electronic products and films.
The unique structure of these polycyclic hydrocarbons also suggests potential for creating materials with specific optical properties. ontosight.aiontosight.ai While direct data on this compound is emerging, related research on polymers containing the tricyclo[5.2.1.02,6]decane structure has demonstrated the achievement of a high refractive index and a high Abbe number, properties desirable for optical applications like lenses and prisms. google.com
Table 1: Thermal Properties of Polymers Incorporating this compound Derivatives
| Polymer Type | Monomer(s) | Key Finding |
| ROMP Copolymers | Ester-functionalized endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TDD) and Norbornene | Glass transition temperature (Tg) increases significantly and linearly with higher TDD content. researchgate.net |
| Polyester Resins | Diacids and Diols (including this compound-based diols) | Achieved high Tg (>80°C) and good solvent solubility. |
The distinct reactivity of monomers featuring the endo-tricyclo[4.2.2.02,5]deca-3,9-diene (TD) moiety has been harnessed for the synthesis of complex, non-linear polymer architectures. figshare.comresearchgate.net Living Ring-Opening Metathesis Polymerization (ROMP) of TD-containing monomers using second-generation Grubbs and Hoveyda-Grubbs catalysts proceeds effectively. figshare.comresearchgate.net The unique structure of the TD monomers leads to a much faster initiation and slower propagation compared to conventional norbornene monomers, enabling the production of polymers with controlled molecular weights and narrow polydispersity. figshare.comresearchgate.net
This controlled, living polymerization behavior is instrumental in creating well-defined star polymers. figshare.comresearchgate.net Using a core-first approach with a Hoveyda-Grubbs type three-arm initiator, three-arm star polymers have been successfully synthesized. figshare.comresearchgate.net This methodology also extends to star diblock copolymers with precise molecular weights. figshare.comresearchgate.net
Furthermore, the TD monomer is a key component in synthesizing dendronized polymers, which are linear polymers with dendritic fragments attached to each repeating unit. figshare.comresearchgate.net These dendronized polymers can be synthesized via a macromonomer approach using ROMP. researchgate.net The resulting macromolecules exhibit high molecular weights and can be visualized by atomic force microscopy (AFM), confirming their star-shaped or rod-like topology. figshare.comresearchgate.net The ability to create these intricate and highly branched structures opens avenues for developing novel functional materials with unique solution and bulk properties. wikipedia.orgnih.gov
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The this compound framework is a valuable intermediate in organic synthesis, providing access to a wide range of complex molecules. ontosight.aiontosight.ai Its strained ring system contains reactive sites that can be selectively functionalized, leading to novel skeletal rearrangements and the construction of other polycyclic systems. umn.eduresearchgate.net
Derivatives such as tricyclo[4.2.2.02,5]deca-3,7-diene and tricyclo[4.2.2.02,5]deca-3,7,9-triene undergo various electrophilic addition reactions. umn.edu For instance, the reaction of these unsaturated derivatives with reagents like arylsulfenyl chlorides can lead to intricate skeletal rearrangements and the formation of serendipitous products. umn.edu The framework has also been used to synthesize stable covalent perchlorates and to study the nucleophilic participation of various anions in addition reactions. umn.edu
The versatility of this scaffold is further demonstrated by its use as a precursor for other complex structures. Research has shown that 1,6-dihalotricyclo[4.2.2.02,5]decanes can be rearranged to synthesize tricyclo[5.3.0.04,8]decane derivatives. Additionally, adducts of 1,3-dipoles to the cyclobutene (B1205218) double bond of dimethyl tricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate serve as starting materials for synthesizing cyclobutenes fused to heterocyclic nuclei. The synthesis and polymerization of derivatives like tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylic anhydride (B1165640) further highlight the broad utility of this compound in synthetic and polymer chemistry. dokumen.pub These examples underscore the role of the this compound skeleton as a foundational element for building molecular complexity. ontosight.ai
Exploration in Solar Energy Storage Systems
The this compound framework is implicated in the field of molecular solar thermal (MOST) energy storage systems. These systems are based on molecular photoswitches that can absorb solar energy, store it in the form of chemical energy in a high-energy metastable isomer, and then release it as heat on demand. researchgate.netspringer.com
A key area of research in MOST systems involves the valence isomerization of strained hydrocarbons. researchgate.net Studies have shown that 1,8-bishomocubane undergoes a valence isomerization to form tricyclo[4.2.2.02,5]deca-3,7-diene when exposed to light on the surface of semiconductor materials like cadmium sulfide (B99878) (CdS) and zinc oxide (ZnO). researchgate.net This photochemical transformation stores energy in the strained bonds of the this compound derivative. The process is proposed to occur via an electron transfer mechanism. researchgate.net The reverse reaction, which would release the stored energy as heat, can potentially be triggered, completing the energy storage cycle. This exploration positions the this compound system as a promising candidate for the development of new, efficient materials for converting and storing solar energy. researchgate.netresearchgate.net
Design of Novel Catalysts Utilizing this compound Frameworks
The unique and rigid three-dimensional structure of the this compound skeleton makes it an interesting and promising candidate for the development of novel catalysts. ontosight.ai While the field is still in an exploratory phase, the structural features of these compounds suggest their potential use as scaffolds or ligands in catalytic systems.
The synthesis of various this compound derivatives is often achieved using transition metal catalysts. For example, cobalt(I)-based catalytic systems have been effectively used for the [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene (B161208) to produce substituted tricyclo[4.2.2.02,5]dec-7-enes. sciforum.net Similarly, hydrazine-catalyzed ROMP has been applied to tricyclo[4.2.2.02,5]deca-3,9-diene monomers. chemrxiv.org These studies, while focused on synthesizing the tricyclic framework, demonstrate the intimate interaction between the scaffold and catalytic metals or molecules. This interaction is the foundation upon which new catalyst design could be based, where the rigid tricyclic cage could act as a ligand, influencing the stereochemical outcome of a catalyzed reaction or stabilizing a reactive metal center.
Future Research Directions and Unexplored Avenues in Tricyclo 4.2.2.02,5 Decane Chemistry
Development of Green and Sustainable Synthetic Methodologies
The imperative for environmentally benign chemical processes necessitates a shift towards greener synthetic strategies for tricyclo[4.2.2.02,5]decane and its derivatives. Future research in this area should prioritize the development of methodologies that adhere to the principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. ijsetpub.comijnc.ir
Key areas of focus include:
Catalytic Approaches: Exploring novel catalytic systems, including biocatalysts and earth-abundant metal catalysts, can lead to more efficient and selective transformations, minimizing the need for stoichiometric reagents and harsh reaction conditions. ijsetpub.com The application of photocatalysis, for instance, in [2+2] cycloaddition reactions could provide a more sustainable route to the this compound core. tum.de
Renewable Starting Materials: Investigating the synthesis of this compound derivatives from biomass-derived precursors would significantly enhance the sustainability of their production. ijsetpub.comrsc.org This approach aligns with the growing demand for bio-based chemicals and materials.
Solvent-Free and Aqueous Reactions: The development of solvent-free reaction conditions or the use of water as a solvent are critical for reducing the environmental impact of chemical synthesis. ijnc.ir Research into solid-state reactions or reactions in aqueous media for the synthesis and modification of the this compound scaffold is a promising direction.
Exploration of Unconventional Reactivity and Novel Rearrangement Pathways
The strained nature of the this compound skeleton imparts unique reactivity that is yet to be fully harnessed. Future investigations should aim to uncover and exploit unconventional reaction pathways and skeletal rearrangements to access novel molecular architectures.
Skeletal Rearrangements: Studies on the reaction of tricyclo[4.2.2.02,5]deca-3,7-diene derivatives with various reagents have already demonstrated the potential for skeletal rearrangements. dss.go.th Further exploration of these rearrangements, triggered by different reagents or reaction conditions, could lead to the discovery of unprecedented polycyclic systems.
Transannular Reactions: The spatial proximity of non-adjacent double bonds in certain this compound derivatives offers opportunities for transannular reactions. cdnsciencepub.com A deeper understanding and control over these reactions could provide efficient routes to complex cage-like molecules. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP): The application of ROMP to functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers has been shown to produce polymers with unique thermal properties. rsc.orgresearchgate.net Future work could explore the synthesis of a wider range of monomers to create polymers with tailored functionalities and architectures.
Integration of Advanced Computational Chemistry for Predictive Design
Computational chemistry is poised to play an increasingly vital role in guiding the exploration of this compound chemistry. mdpi.comspirochem.com By providing insights into reaction mechanisms, predicting molecular properties, and enabling the rational design of new derivatives, computational methods can significantly accelerate the pace of discovery. arxiv.org
Mechanistic Elucidation: Theoretical calculations can be employed to unravel the complex mechanisms of rearrangements and cycloaddition reactions involving the this compound scaffold. researchgate.net This understanding is crucial for optimizing reaction conditions and controlling product selectivity.
Predictive Modeling: The development of accurate predictive models for the properties of this compound derivatives, such as their reactivity, stability, and electronic properties, will enable the in silico screening of large virtual libraries of compounds. arxiv.org This can help prioritize synthetic targets with desired functionalities.
Design of Novel Catalysts: Computational tools can aid in the design of new catalysts specifically tailored for reactions involving the this compound framework, leading to improved efficiency and selectivity.
Harnessing this compound Architectures for Novel Functional Materials
The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive building block for the construction of novel functional materials. ontosight.aiontosight.ai
Polymer Science: As demonstrated by ROMP studies, this compound derivatives can be incorporated into polymers to modify their properties. rsc.orgdokumen.pub Future research could focus on creating polymers with advanced properties, such as high thermal stability, specific optical properties, or tailored mechanical characteristics, for applications in electronics, aerospace, and beyond.
Supramolecular Chemistry: The unique shape and potential for functionalization of the this compound core make it a candidate for the design of host-guest systems, molecular sensors, and self-assembling materials.
Medicinal Chemistry: While outside the direct scope of this section, it is worth noting that the rigid scaffold of this compound can be used to present pharmacophores in a well-defined spatial arrangement, a strategy that could be explored in future drug discovery programs. ontosight.ai
Bridging Fundamental Mechanistic Insights with Advanced Synthetic Applications
A synergistic approach that combines fundamental mechanistic studies with the development of advanced synthetic applications will be crucial for unlocking the full potential of this compound chemistry.
Mechanism-Driven Synthesis: A deep understanding of the factors that govern the reactivity and rearrangement of the this compound system will enable the design of more efficient and selective synthetic routes to complex target molecules. dss.go.th
From Serendipity to Rational Design: While serendipitous discoveries have played a role in advancing the field, a future focus on rational design, informed by mechanistic understanding and computational predictions, will be more efficient in achieving specific synthetic goals. umn.edu
Development of Synthetic Toolkits: The ultimate goal is to develop a robust synthetic toolkit based on the this compound scaffold, providing chemists with a versatile platform for the construction of a wide range of complex molecules with tailored properties and functions.
Q & A
Q. How can multiscale modeling (QM/MM) elucidate the role of solvent effects on the reaction kinetics of tricyclo[4.2.2.0<sup>2,5</sup>]decane in polar environments?
- Methodology: Combine DFT for active-site interactions with molecular dynamics for bulk solvent effects. Validate using kinetic experiments under varied dielectric conditions .
- Critical Evaluation: Address computational cost vs. accuracy trade-offs by benchmarking against experimental Arrhenius parameters .
Guidance for Addressing Contradictions
- Data Validation : Cross-check experimental results with orthogonal techniques (e.g., XRD for structure, NMR for purity) to minimize systematic errors .
- Computational Calibration : Refine theoretical models using high-quality experimental data as benchmarks, adjusting parameters like basis sets or solvation models .
- Peer Review : Engage in collaborative hypothesis testing to resolve ambiguities, leveraging interdisciplinary expertise (e.g., synthetic chemists and computational physicists) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
